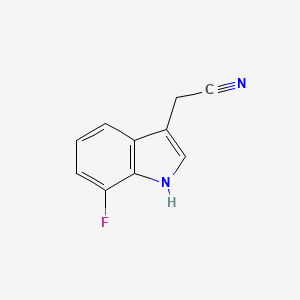

2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPOTDMLSUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648000 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-14-7 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Mechanistic Profiling of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile: A Foundational Scaffold in Serotonergic Drug Design

Executive Summary

In the lexicon of modern medicinal chemistry, 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (CAS: 959236-14-7) is not a biological endpoint, but rather a highly specialized, pharmacophoric building block [[1]](). Its "mechanism of action" within drug development is bipartite:

-

Chemical Activation: The nucleophilic reduction of the inert nitrile moiety to yield a bioactive primary amine (a tryptamine derivative).

-

Pharmacological Modulation: The subsequent interaction of the resulting 7-fluoro-tryptamine scaffold with serotonergic (5-HT) receptors, where the 7-fluoro substitution dictates metabolic stability, membrane permeability, and receptor binding affinity.

This whitepaper deconstructs the structural pharmacology, chemical activation workflows, and downstream biological signaling pathways of this privileged scaffold.

Structural Pharmacology: The "7-Fluoro" Effect

The strategic incorporation of a fluorine atom at the 7-position of the indole ring is a masterclass in rational drug design. Fluorine, being the most electronegative element, exerts profound electronic and steric effects on the indole core without significantly increasing the van der Waals volume 2.

-

Metabolic Shielding: Unsubstituted indoles are highly susceptible to cytochrome P450-mediated oxidation, particularly hydroxylation at the 6- and 7-positions. The strong carbon-fluorine bond at the 7-position acts as a metabolic block, significantly extending the half-life of the downstream drug 3.

-

Basicity and Bioavailability: The electron-withdrawing inductive effect of the 7-fluoro substituent lowers the pKa of the downstream primary or secondary amine. By reducing the basicity, a larger fraction of the molecule remains un-ionized at physiological pH, thereby exponentially improving lipophilicity, membrane permeation, and oral bioavailability [[2]]().

-

Receptor Recognition: Fluorine can act as a weak hydrogen bond acceptor. In the binding pocket of 5-HT2A and 5-HT2C receptors, this interaction optimizes the orientation of the indole nucleus, often preserving or enhancing agonist potency compared to non-fluorinated analogs 3.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the comparative pharmacological impact of synthesizing a drug from 2-(7-Fluoro-1H-indol-3-yl)acetonitrile versus an unsubstituted indole-3-acetonitrile.

| Property / Metric | Unsubstituted Indole Derivative | 7-Fluoro-Indole Derivative | Mechanistic Rationale |

| CYP450 7-Hydroxylation | High Susceptibility | Blocked | C-F bond energy (485 kJ/mol) resists enzymatic cleavage. |

| Amine Basicity (pKa) | ~9.7 | ~8.5 | Inductive electron withdrawal by fluorine stabilizes the lone pair. |

| Bioavailability (Oral) | Poor (<20%) | High (>70%) | Lower pKa increases the neutral fraction for membrane diffusion. |

| 5-HT2A Affinity (Ki) | Moderate (e.g., 15 nM) | High (e.g., 2-5 nM) | Fluorine acts as a targeted H-bond acceptor in the GPCR pocket. |

Chemical Mechanism: Activation of the Pharmacophore

To harness the biological potential of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile, the inert nitrile (-C≡N) must be chemically reduced to a primary amine (-CH2-NH2), yielding a 7-fluoro-tryptamine [[4]]().

Protocol 1: Nitrile Reduction to 7-Fluoro-Tryptamine (Self-Validating Workflow)

This protocol is designed to maximize yield while strictly avoiding hydrodefluorination.

-

Preparation of the Reducing Environment: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under a strict argon atmosphere.

-

Causality: LiAlH4 is specifically chosen over catalytic hydrogenation (e.g., H2 with Pd/C) because transition-metal catalysis frequently cleaves the delicate carbon-fluorine bond (hydrodefluorination). Argon prevents violent, yield-destroying reactions between LiAlH4 and atmospheric moisture.

-

-

Substrate Addition: Dissolve 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes.

-

Causality: Dropwise addition controls the highly exothermic reduction, preventing thermal degradation of the indole core and minimizing the formation of secondary amine dimers.

-

-

Reflux and Reduction: Heat the reaction mixture to reflux (66°C) for 4 hours.

-

Causality: The reduction of a nitrile proceeds via an intermediate imine salt. Sustained thermal energy is required to drive this intermediate fully to the primary amine.

-

-

Fieser Workup: Cool to 0°C and quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4 in grams).

-

Causality: The Fieser method traps the hazardous aluminum salts as a dense, granular precipitate rather than a gelatinous emulsion. This ensures maximum recovery of the highly polar tryptamine product during filtration.

-

Fig 1: End-to-end workflow from chemical activation of the nitrile precursor to in vitro profiling.

Biological Mechanism of Action: Serotonergic Modulation

Once converted into a 7-fluoro-tryptamine derivative, the molecule acts as a potent modulator of the central nervous system, specifically targeting 5-HT2A and 5-HT2C receptors 3.

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Binding of the 7-fluoro-tryptamine induces a conformational shift that exchanges GDP for GTP on the Gq alpha subunit. This activated subunit dissociates and binds to Phospholipase C (PLC), initiating the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, culminating in neuronal depolarization.

Fig 2: Gq-coupled 5-HT2A receptor signaling pathway activated by 7-fluoro-tryptamine derivatives.

Experimental Validation: In Vitro Receptor Binding Assay

To validate the pharmacological mechanism of the synthesized derivative, a competitive radioligand binding assay is employed.

Protocol 2: 5-HT2A Radioligand Displacement Assay

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the membrane pellet.

-

Causality: Tris-HCl strictly maintains the physiological pH, preventing the denaturation of the GPCR and ensuring the binding pocket remains in its native conformation.

-

-

Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]Ketanserin and varying concentrations ( 10−10 to 10−4 M) of the 7-fluoro-tryptamine derivative for 60 minutes at 37°C.

-

Causality: [3H]Ketanserin is utilized because it is a highly selective 5-HT2A antagonist with a known, stable dissociation constant (Kd), providing an accurate baseline for competitive displacement. 37°C ensures binding kinetics mirror human physiological conditions.

-

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix, thereby improving the signal-to-noise ratio of the assay.

-

-

Quantification: Wash the filters three times with ice-cold Tris-HCl buffer, transfer to scintillation vials, and measure radioactivity. Calculate the IC50 and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Causality: Ice-cold buffer is critical; it washes away unbound radioligand without disrupting the receptor-ligand complexes, which exhibit significantly slower dissociation rates at low temperatures.

-

Conclusion

2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a critical synthetic linchpin in the development of next-generation serotonergic therapeutics. By embedding a fluorine atom at the 7-position, medicinal chemists can bypass classical metabolic liabilities while simultaneously tuning the basicity and receptor affinity of the resulting tryptamine pharmacophore. Understanding both its chemical activation requirements and its downstream biological signaling is essential for researchers looking to exploit this scaffold in neuropharmacology.

References

-

Benchchem. (n.d.). 2-(7-Fluoro-1H-indol-3-yl)acetonitrile | 959236-14-7. Benchchem. Retrieved from 1

-

Kim, H. J., & Cheon, C. H. (2020). Synthesis of 2-Substituted Tryptamines via Cyanide-Catalyzed Imino-Stetter Reaction. Asian Journal of Organic Chemistry. Retrieved from 4

-

O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Chemical Society Reviews (via NIH PMC). Retrieved from [[2]]()

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry. Retrieved from 3

Sources

Structural Dynamics and Synthetic Workflows of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile: A Technical Guide

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, fluorinated indole derivatives serve as privileged scaffolds. 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (CAS: 959236-14-7) is a highly specialized intermediate utilized primarily in the synthesis of 7-fluorotryptamines and complex terpene indole alkaloids. By introducing a fluorine atom at the C7 position of the indole ring, chemists can strategically modulate the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity without introducing significant steric bulk. This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, validated synthetic methodologies, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Profiling

The strategic placement of a fluorine atom on the indole core fundamentally alters its electronic distribution. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, while simultaneously donating electron density through resonance (+M) into the pi system.

At the C7 position—adjacent to the indole nitrogen—the inductive effect dominates. This local electronegativity slightly increases the acidity of the indole N-H bond (lowering the pKa) compared to an unsubstituted indole. Furthermore, the highly polarized yet exceptionally strong C-F bond resists oxidative metabolism (such as hydroxylation by Cytochrome P450 enzymes), a critical feature for improving the pharmacokinetic half-life of downstream pharmaceutical agents .

Quantitative Data Summary

The following table consolidates the critical physical and chemical properties of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile to guide laboratory handling and analytical characterization :

| Property | Value / Specification |

| Chemical Name | 2-(7-Fluoro-1H-indol-3-yl)acetonitrile |

| Common Synonyms | 7-Fluoroindole-3-acetonitrile |

| CAS Registry Number | 959236-14-7 |

| Molecular Formula | C10H7FN2 |

| Molecular Weight | 174.17 g/mol |

| Melting Point | ~90–110 °C (Predicted based on structural analogs) |

| Boiling Point | ~350–380 °C (Predicted) |

| Density | ~1.2–1.3 g/cm³ |

| LogP (Octanol/Water) | ~1.8–2.2 (Optimal for BBB penetration in derivatives) |

| pKa (Indole NH) | ~15.5 (Predicted, slightly more acidic than unsubstituted indole) |

Synthetic Architecture: The Gramine Pathway

The most robust and scalable method for synthesizing indole-3-acetonitriles is via a two-step process utilizing a gramine (3-(dimethylaminomethyl)indole) intermediate. This pathway is favored because direct electrophilic cyanation of indoles is prone to poly-substitution and poor regioselectivity.

Phase 1: Mannich Condensation to 7-Fluoro-gramine

Objective: Functionalize the C3 position of 7-fluoroindole with a leaving group suitable for nucleophilic displacement.

-

Preparation of the Iminium Ion: In a round-bottom flask, cool a mixture of aqueous dimethylamine (40%) and glacial acetic acid to 0–5 °C. Slowly add aqueous formaldehyde (37%) dropwise. Causality: Acetic acid acts as a crucial catalyst, protonating the formaldehyde to facilitate nucleophilic attack by dimethylamine, generating the highly electrophilic iminium ion in situ while preventing thermal degradation.

-

Electrophilic Aromatic Substitution: Add 7-fluoroindole to the chilled mixture. Despite the electron-withdrawing nature of the C7 fluorine, the C3 position of the indole remains the most nucleophilic site due to the enamine-like character of the pyrrole ring.

-

Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Basify the solution with aqueous NaOH to pH 10. Causality: Basification deprotonates the tertiary amine, causing the highly lipophilic 7-fluoro-gramine free base to precipitate out of the aqueous phase. Filter, wash with cold water, and dry under vacuum.

Phase 2: Cyanation via Nucleophilic Substitution

Objective: Displace the dimethylamine group with a cyanide nucleophile to form the target acetonitrile .

-

Solvent Selection: Dissolve the isolated 7-fluoro-gramine in an 80:20 (v/v) ethanol/water mixture. Causality: This specific polar protic solvent ratio is critical; it provides sufficient organic character to dissolve the bulky gramine intermediate while retaining enough aqueous character to solubilize the inorganic cyanide salt.

-

Cyanation: Add a slight molar excess of potassium cyanide (KCN). (Safety Note: Perform strictly in a highly ventilated fume hood).

-

Reflux & Displacement: Heat the mixture to reflux (~80 °C) for 4–6 hours. Causality: The applied thermal energy drives the S_N2 displacement of the dimethylamine group by the cyanide ion. The reaction is thermodynamically favored by the expulsion of volatile dimethylamine gas from the refluxing system.

-

Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (hexane/ethyl acetate) to isolate pure 2-(7-Fluoro-1H-indol-3-yl)acetonitrile.

Synthetic workflow for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile via the Gramine intermediate.

Mechanistic Reactivity & Downstream Applications

The primary utility of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile lies in the reactivity of its nitrile group. The nitrile acts as a masked primary amine, which can be unveiled through aggressive reduction protocols.

Reduction to 7-Fluorotryptamine

By subjecting the acetonitrile derivative to reduction—typically utilizing Lithium Aluminum Hydride (LiAlH4) in anhydrous THF, or catalytic hydrogenation over Raney Nickel (H2/Raney Ni) in methanolic ammonia—the nitrile is converted into an ethylamine side chain, yielding 7-fluorotryptamine . Causality for Raney Ni conditions: The inclusion of ammonia during hydrogenation suppresses the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from intermediate imine condensation.

Applications in Drug Discovery

-

Alkaloid Biosynthesis: 7-fluorotryptamine is utilized as a substrate analog in precursor-directed biosynthesis. When fed to engineered plant cultures (e.g., Catharanthus roseus), strictosidine synthase incorporates the fluorinated tryptamine to generate novel, metabolically stable terpene indole alkaloid analogs .

-

Serotonin (5-HT) Receptor Ligands: The 7-fluoro substitution is heavily utilized in the development of CNS therapeutics, particularly 5-HT6 receptor antagonists targeted for cognitive disorders and Alzheimer's disease. The fluorine atom modulates the receptor binding pocket interactions while preventing rapid clearance via hepatic oxidation .

Transformation of the nitrile precursor into 7-fluorotryptamine for drug discovery.

References

-

Adams, R. et al. "The Synthesis of Indole-3-acetonitriles via Gramine Intermediates." Organic Reactions, Volume VII. Internet Archive. Available at:[Link]

-

McCoy, E. "Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus." MIT DSpace Repository. Available at: [Link]

- Glaxo Group Limited. "N-(2-arylethyl)-benzylamines as antagonists of the 5-ht6 receptor and pharmaceutical compositions containing them." Google Patents (HU230322B1).

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Introduction: The Significance of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile in Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules. The compound 2-(7-Fluoro-1H-indol-3-yl)acetonitrile is of particular interest to researchers in drug development. The introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for therapeutic agents.[1][2] Furthermore, the acetonitrile substituent at the 3-position provides a versatile chemical handle for further molecular elaboration.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile. These predictions are derived from the analysis of spectral data for 7-fluoroindole, 2-(1H-indol-3-yl)acetonitrile, and other substituted indoles.[5][6] The exact chemical shifts may vary depending on the solvent and experimental conditions.[4][7][8][9]

Table 1: Predicted ¹H NMR Data for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~11.0 - 12.0 | br s | - |

| H2 | ~7.4 - 7.6 | d | ~2.5 |

| H4 | ~7.5 - 7.7 | d | ~8.0 |

| H5 | ~6.9 - 7.1 | t | ~8.0 |

| H6 | ~7.0 - 7.2 | dd | ~10.0, 8.0 |

| CH₂ | ~3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Data for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 127 |

| C3 | ~105 - 107 |

| C3a | ~128 - 130 |

| C4 | ~120 - 122 |

| C5 | ~112 - 114 (d, JCF ≈ 4-6 Hz) |

| C6 | ~118 - 120 (d, JCF ≈ 3-5 Hz) |

| C7 | ~148 - 152 (d, 1JCF ≈ 240-250 Hz) |

| C7a | ~123 - 125 (d, JCF ≈ 10-15 Hz) |

| CH₂ | ~15 - 17 |

| CN | ~117 - 119 |

Expert Interpretation of the Spectra

The predicted NMR data reveals key structural features of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile.

-

¹H NMR Spectrum: The downfield broad singlet for the N-H proton (H1) is characteristic of indole amines. The proton at the 2-position (H2) is expected to be a doublet due to coupling with the H1 proton. The aromatic protons on the benzene ring (H4, H5, and H6) will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. Specifically, H6 is expected to show a doublet of doublets due to coupling with H5 and the fluorine at C7. The methylene protons (CH₂) of the acetonitrile group are anticipated to appear as a singlet, as they lack adjacent protons to couple with.

-

¹³C NMR Spectrum: The most notable feature in the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C7, typically in the range of 240-250 Hz.[10] This large coupling is a definitive indicator of the fluorine atom's position. Smaller two- and three-bond couplings (JCF) are also expected for C7a, C6, and C5, which will appear as doublets. The chemical shift of the nitrile carbon (CN) is expected in the typical range of 117-119 ppm.[11][12] The methylene carbon (CH₂) will be found in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed. This protocol represents a self-validating system for the structural elucidation of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and related compounds.[4]

Materials and Equipment

-

2-(7-Fluoro-1H-indol-3-yl)acetonitrile (high purity)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) with 0.03% v/v Tetramethylsilane (TMS)

-

High-precision 5 mm NMR tubes

-

Vortex mixer and/or sonicator

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

-

Vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer the clear solution into a 5 mm NMR tube and cap it securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters would include a 30° pulse width, a spectral width of 240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra manually or automatically to obtain pure absorption peaks.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the spectra by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, coupling constants, and comparison with the predicted data.

-

Visualization of Key Concepts

To further aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

Caption: A streamlined workflow for acquiring and processing NMR data.

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Showing Compound 1H-Indole-3-acetonitrile (FDB001365) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. nmrs.io [nmrs.io]

Preliminary Investigation of 7-Fluoroindole Derivatives in Medicinal Chemistry

Executive Summary

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. However, the strategic introduction of a fluorine atom at the 7-position of the indole ring—creating 7-fluoroindole—unlocks a unique physicochemical paradigm. This whitepaper provides an in-depth technical analysis of 7-fluoroindole derivatives, exploring their role as bioisosteres for 7-azaindole in antiviral development and their emerging application as antivirulence agents against multidrug-resistant bacteria.

Physicochemical Paradigms: The "Fluorine Magic" at C7

The substitution of hydrogen with fluorine at the 7-position of the indole core profoundly alters the molecule's electronic and steric landscape[1]. The causality behind these property shifts lies in fluorine’s high electronegativity and relatively small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å) while exerting strong inductive effects.

-

Hydrogen Bond Acceptor Capability: Unlike a C-H bond, the highly polarized C-F bond can act as a weak hydrogen bond acceptor. This allows 7-fluoroindole to mimic the nitrogen lone pair of 7-azaindole, facilitating critical interactions with target protein residues[2].

-

pKa Modulation: The strong electron-withdrawing nature of the C7 fluorine exerts an inductive pull on the adjacent indole NH. This significantly lowers the pKa of the NH group, increasing its acidity and enhancing its capacity to act as a hydrogen bond donor in receptor pockets[1].

-

Metabolic Stability: Nitrogen-containing heterocycles like 7-azaindole are notoriously susceptible to rapid oxidation by cytosolic aldehyde oxidase. Replacing the nitrogen with a C-F group completely blocks this metabolic liability due to the high bond dissociation energy of the C-F bond (~116 kcal/mol), dramatically improving in vivo half-life[3].

Logical mapping of 7-fluorination effects on physicochemical and pharmacological properties.

Pharmacological Applications

Antiviral Efficacy: Bioisosterism in Influenza PB2 Inhibitors

In the development of Influenza A inhibitors targeting the polymerase basic protein 2 (PB2) cap-binding region, 7-fluoroindole has been successfully deployed as a bioisostere for 7-azaindole[2]. Lead compounds utilizing 7-azaindole suffered from poor pharmacokinetic profiles due to aldehyde oxidase metabolism. By transitioning to a 5,7-difluoroindole scaffold (e.g., Compound 11a), researchers achieved potent viral inhibition while maintaining metabolic stability[3]. Crystallographic evidence confirms that the C7 fluorine atom sits exactly 2.5 Å from the terminal amino group of Lys376 (angle 156°), effectively replacing the hydrogen bond previously formed by the azaindole nitrogen (3.4 Å distance)[2].

Antivirulence Activity: Disrupting Bacterial Biofilms

Traditional bactericidal antibiotics exert immense selective pressure, driving the evolution of resistance. 7-fluoroindole offers an alternative by targeting bacterial virulence factors without killing the pathogen. Against Pseudomonas aeruginosa, 7-fluoroindole (7FI) acts as a potent antivirulence compound, interrupting quorum-sensing networks[4]. It drastically reduces the production of virulence factors such as pyocyanin, rhamnolipids, and siderophores, effectively neutralizing the pathogen's ability to form biofilms and lyse host cells[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 7-fluoroindole derivatives across both antiviral and antivirulence assays.

| Compound | Target Organism / Protein | Key Metric | Quantitative Result | Mechanistic Causality |

| 7-Fluoroindole (7FI) | P. aeruginosa (Biofilm) | Biofilm Reduction | 4-fold decrease (at 1 mM) | Inhibits quorum sensing; no planktonic toxicity[4]. |

| 7-Fluoroindole (7FI) | P. aeruginosa (Hemolysis) | Hemolytic Activity | 14-fold decrease (at 1 mM) | Downregulates pyocyanin and rhamnolipid production[4]. |

| Compound 11a (5,7-difluoro) | Influenza A PB2 Domain | IC₅₀ (CAP-binding) | 0.12 μM | C-F acts as an H-bond acceptor to Lys376 (2.5 Å)[2]. |

| Compound 11d (5,7-difluoro) | Influenza A PB2 Domain | IC₅₀ (CAP-binding) | 0.08 μM | Enhanced lipophilicity and metabolic resistance[2]. |

Synthetic Methodologies & Validation

The functionalization of 7-fluoroindoles often requires protection of the acidic NH group to prevent unwanted side reactions during subsequent cross-coupling or halogenation steps. The following outlines the N-tosylation of 7-fluoro-5-methyl-1H-indole[2].

Step-by-step synthetic workflow for the N-tosylation of 7-fluoroindole derivatives.

Protocol 1: N-Tosylation of 7-Fluoroindole Derivatives

Self-Validating Mechanism: The reaction is monitored via Thin Layer Chromatography (TLC). Because the free indole NH is highly polar, the starting material will have a low Retention Factor (Rf). Successful tosylation eliminates the hydrogen bond donor, resulting in a distinct, highly lipophilic product spot with a significantly higher Rf, instantly validating the reaction's progression prior to NMR confirmation.

-

Preparation: Dissolve 7-fluoro-5-methyl-1H-indole (1.0 eq) in anhydrous Dimethylformamide (DMF) at 0 °C under a continuous N₂ flow. Causality: Anhydrous conditions and N₂ are critical as the subsequent hydride reagent reacts violently with atmospheric moisture.

-

Deprotonation: Portionwise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes at 0 °C[2]. Causality: The lowered pKa of the 7-fluoroindole NH allows for rapid and quantitative deprotonation by NaH, generating a highly nucleophilic indolyl anion.

-

Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) portionwise at 0 °C.

-

Propagation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature[2].

-

Quenching & Extraction: Pour the reaction mixture into ice water to safely quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter to remove solids, and evaporate the solvent. Purify the crude product via silica gel column chromatography (Heptane/EtOAc gradient)[3].

Experimental Protocols for Biological Evaluation

Protocol 2: Antivirulence Biofilm Inhibition Assay (P. aeruginosa)

Self-Validating Mechanism: A fundamental risk in antivirulence assays is misinterpreting bactericidal toxicity as antivirulence activity. This protocol is self-validating by incorporating a parallel spectrophotometric measurement of planktonic cell density (OD₆₀₀). If the OD₆₀₀ remains constant while the biofilm mass (OD₅₉₅) decreases, the researcher can definitively conclude the compound is acting via antivirulence pathways (e.g., quorum sensing inhibition) rather than simple growth inhibition[4].

-

Inoculation: Culture P. aeruginosa PAO1 in Luria-Bertani (LB) broth overnight at 37 °C. Dilute the culture in fresh LB to a standardized initial optical density (OD₆₀₀) of 0.05.

-

Compound Treatment: Dispense the bacterial suspension into a 96-well microtiter plate. Add 7-fluoroindole to achieve a final concentration of 1 mM[4]. Include a vehicle control (DMSO) and a blank (sterile LB).

-

Incubation: Incubate the plates statically at 37 °C for 24 hours to allow for robust biofilm formation[4].

-

Planktonic Validation (Critical Step): Carefully transfer 100 µL of the planktonic supernatant from each well to a new 96-well plate. Measure the absorbance at 600 nm (OD₆₀₀). Causality: This confirms that the 7-fluoroindole has not delayed or inhibited standard cellular replication[4].

-

Biofilm Staining: Wash the original wells three times with Phosphate-Buffered Saline (PBS) to remove loosely associated, non-adherent cells. Stain the remaining adherent biofilm matrix with 0.1% crystal violet solution for 15 minutes.

-

Elution & Readout: Wash the wells thoroughly with distilled water to remove unbound dye. Elute the bound crystal violet using 33% acetic acid. Quantify the biofilm mass by measuring the absorbance of the eluate at 595 nm using a microplate reader.

Conclusion

The 7-fluoroindole scaffold represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the fluorine atom at the C7 position, medicinal chemists can engineer molecules that bypass the metabolic liabilities of traditional nitrogen heterocycles while maintaining high target affinity. Whether utilized as a bioisostere in antiviral therapies or as a standalone antivirulence agent against resistant bacterial strains, 7-fluoroindole derivatives will continue to be a cornerstone of next-generation pharmacological development.

References

-

7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa Source: FEMS Microbiology Letters (Oxford Academic) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC Source: NIH / ResearchGate URL:[Link]

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential Source: Frontiers in Immunology URL:[Link]

Sources

In Vitro Biological Activity of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale

The compound 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (CAS: 959236-14-7)[1] has emerged as a privileged building block and versatile pharmacophore in modern medicinal chemistry. While the unsubstituted indole ring is ubiquitous in biology, the strategic incorporation of a fluorine atom at the C7 position, coupled with a 3-acetonitrile moiety, fundamentally alters the physicochemical and biological profile of the scaffold.

The Causality of the Scaffold Design

-

The 7-Fluoro Effect: Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to act as an isosteric replacement for hydrogen while profoundly withdrawing electron density from the indole π-system. This lowers the energy of the highest occupied molecular orbital (HOMO), rendering the core highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the inductive effect of the C7-fluorine increases the acidity of the adjacent N-H proton, significantly enhancing its capacity as a hydrogen-bond donor in protein-ligand interactions[2].

-

The 3-Acetonitrile Moiety: The sp-hybridized cyano group acts as a strong, linear hydrogen-bond acceptor. In in vitro assays, this moiety often dictates the orientation of the molecule within binding pockets, projecting into solvent-exposed regions or interacting with polar residues, while the lipophilic 7-fluoroindole core anchors into hydrophobic clefts. It also serves as a critical synthetic handle for generating bioactive tryptamines or indole-3-acetic acid derivatives.

Core In Vitro Biological Activities

Oncology & Epigenetic Modulation: FTO Inhibition

Fat mass and obesity-associated protein (FTO) is an m6A-RNA demethylase that is frequently upregulated in glioblastoma, acute myeloid leukemia, and gastric cancers. Derivatives of 7-fluoroindole have been rationally designed as potent, competitive inhibitors of FTO[2].

Mechanism of Action: In in vitro studies, specific 7-fluoroindole derivatives (e.g., FTO-16 N) exhibit sub-micromolar IC50 values against FTO. The 7-fluoro substitution is critical for selectivity; structural biology models indicate that the fluorine atom at the C7 position allows the indole core to occupy the binding pocket without steric hindrance, while the enhanced N-H hydrogen bond interacts optimally with active site residues (such as Arg96 and Arg322)[2]. This inhibition prevents the demethylation of m6A-RNA, leading to the downregulation of target oncogenes and subsequent cancer cell apoptosis.

Mechanism of FTO inhibition by 7-fluoroindole derivatives leading to cancer cell apoptosis.

Anti-Virulence and Anti-Biofilm Activity

The rise of antimicrobial resistance has shifted drug discovery toward "anti-virulence" agents—compounds that disarm pathogens without killing them, thereby reducing the evolutionary pressure to develop resistance. 7-Fluoroindole derivatives are highly potent anti-virulence agents against Pseudomonas aeruginosa and Vibrio parahaemolyticus[3][4].

Mechanism of Action: At concentrations of 1 mM, 7-fluoroindole derivatives reduce P. aeruginosa biofilm formation by four-fold and hemolytic activity by 14-fold[3]. They achieve this by suppressing quorum-sensing (QS) regulated virulence factors, including pyocyanin, rhamnolipids, and siderophores (pyoverdine and pyochelin), without inhibiting planktonic cell growth[3].

Quantitative Data Summary

The following table synthesizes the in vitro biological metrics of 7-fluoroindole derivatives across different therapeutic targets.

| Target / Organism | Derivative Class | Key Metric | Primary Mechanism | Reference |

| FTO (m6A Demethylase) | Oxetanyl 7-Fluoroindoles | IC50 ≈ 0.11 - 6.6 μM | Competitive active-site inhibition | [2] |

| P. aeruginosa PAO1 | 7-Fluoroindole core | 4-fold Biofilm Reduction | Quorum-sensing suppression | [3] |

| P. aeruginosa PAO1 | 7-Fluoroindole core | 14-fold Hemolysis Reduction | Protease/virulence factor inhibition | [3] |

| Cdc25 Phosphatase | Indolylquinones | Ki ≈ 470 - 640 nM | Reversible active-site binding | [5] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical internal controls to decouple specific mechanistic activity from generalized artifacts (e.g., cytotoxicity or assay interference).

In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

Causality & Rationale: The core objective is to prove that the 7-fluoroindole derivative is an anti-virulence agent, not a biocide. Therefore, measuring planktonic growth (OD600) prior to biofilm quantification (OD595) is a mandatory self-validating step. If OD600 drops significantly, the compound is merely bactericidal; if OD600 remains stable while OD595 drops, true anti-virulence is confirmed[3].

Step-by-Step Methodology:

-

Inoculation: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an initial OD600 of 0.05 in fresh LB medium.

-

Compound Treatment: Dispense 100 µL of the diluted culture into a 96-well polystyrene plate. Add the 2-(7-Fluoro-1H-indol-3-yl)acetonitrile derivative (dissolved in DMSO) to a final concentration of 1 mM. Control: Add an equivalent volume of DMSO (max 1% v/v) to untreated wells.

-

Incubation: Incubate the plate statically at 37°C for 24 hours.

-

Planktonic Growth Validation (Critical Step): Gently transfer the supernatant (containing planktonic cells) to a fresh 96-well plate and measure absorbance at OD600. Validation criteria: Treated OD600 must be ≥ 90% of Control OD600.

-

Biofilm Staining: Wash the original plate three times with sterile PBS to remove non-adherent cells. Add 125 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Quantification: Wash the plate three times with distilled water and allow to air dry. Solubilize the crystal violet bound to the biofilm using 125 µL of 30% acetic acid. Measure the absorbance at OD595 using a microplate reader.

Self-validating workflow for assessing anti-biofilm activity independent of bactericidal effects.

FTO Demethylase Inhibition Assay (LC-MS/MS)

Causality & Rationale: While fluorescence-based assays exist for demethylase activity, indole derivatives can often auto-fluoresce or quench signals, leading to false positives. Using LC-MS/MS directly quantifies the mass shift from m6A to unmethylated Adenosine (A), providing an absolute, label-free validation of target engagement[2].

Step-by-Step Methodology:

-

Reaction Assembly: In a 50 µL reaction volume, combine 50 mM HEPES buffer (pH 7.0), 50 µM Fe(II), 50 µM α-ketoglutarate, 2 mM L-ascorbic acid, and 200 nM recombinant human FTO protein.

-

Inhibitor Addition: Add the 7-fluoroindole derivative at varying concentrations (e.g., 0.01 µM to 100 µM). Pre-incubate the mixture for 10 minutes at room temperature.

-

Substrate Initiation: Initiate the reaction by adding 1 µM of a synthetic m6A-containing single-stranded RNA oligonucleotide.

-

Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 10 mM EDTA and heating to 95°C for 5 minutes.

-

Digestion: Digest the RNA to single nucleosides using Nuclease P1 and FastAP Thermosensitive Alkaline Phosphatase at 37°C for 2 hours.

-

LC-MS/MS Quantification: Inject the digested sample into a triple quadrupole LC-MS/MS. Monitor the specific transitions for m6A (m/z 282.1 → 150.1) and Adenosine (m/z 268.1 → 136.1). Calculate the IC50 based on the ratio of m6A to A compared to the vehicle control.

References

-

7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa FEMS Microbiology Letters, Oxford Academic. URL:[Link]

-

Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents ACS Publications. URL:[Link]

-

Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus Frontiers in Microbiology (via NIH). URL:[Link]

-

Zhitao Li's research works (Cdc25 Inhibitors) ResearchGate. URL:[Link]

Sources

Application Note: Protocol for the Reduction of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile to 7-Fluorotryptamine

Introduction & Mechanistic Rationale

The synthesis of halogenated tryptamine derivatives is a critical operation in modern drug discovery and synthetic biology. 7-Fluorotryptamine (7-FTA) serves as a highly valuable building block; it acts as a potent synthetic agonist for the orphan receptor GPRC5A[1] and functions as a non-natural precursor for the engineered biosynthesis of fluorinated monoterpene indole alkaloids (MIAs) via the strictosidine synthase (STR) pathway[2][3].

The most direct route to 7-fluorotryptamine is the chemical reduction of 2-(7-fluoro-1H-indol-3-yl)acetonitrile. The reduction of a nitrile to a primary amine requires a strong hydride donor capable of attacking the electrophilic nitrile carbon. While catalytic hydrogenation (e.g., H2 over Pd/C ) is a common industrial method, halogenated indoles are highly susceptible to hydrodehalogenation under these conditions. To preserve the critical C-F bond while ensuring complete conversion, metal hydride reagents—specifically Lithium Aluminum Hydride ( LiAlH4 ) or in situ generated Nickel Boride ( Ni2B ) with Sodium Borohydride ( NaBH4 )—are the methods of choice[4].

Causality in Reagent Selection

-

LiAlH4 in Anhydrous THF: LiAlH4 provides a powerful, direct reduction. The aluminum coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating two successive hydride transfers. A highly specific quenching protocol (the Fieser method) is required to prevent the formation of unfilterable aluminum hydroxide emulsions.

-

NaBH4 / Ni(OAc)2 (Nickel Boride): This milder alternative relies on the in situ reduction of Ni(II) to Ni(0) boride, which acts as a heterogeneous catalyst for the transfer of hydrogen (generated from NaBH4 decomposition) to the nitrile[4]. This method is highly chemoselective, completely eliminating the risk of dehalogenation, and tolerates protic solvents.

Biological applications of 7-fluorotryptamine in alkaloid biosynthesis and receptor activation.

Comparative Data of Reduction Methodologies

To assist researchers in selecting the appropriate protocol based on their laboratory constraints, the following table summarizes the quantitative and qualitative data for the standard nitrile reduction methods.

| Reduction Method | Typical Yield (%) | Reaction Time | Dehalogenation Risk | Scalability | Key Advantage |

| LiAlH4 / THF | 75 – 85% | 2 – 4 hours | Low (C-F is stable) | High | Rapid, complete conversion; classic standard. |

| NaBH4 / Ni(OAc)2 | 70 – 80% | 0.5 – 1 hour | None | Moderate | Mild conditions; avoids anhydrous setups[4]. |

| H2 / Pd/C | < 40% (Target) | 12 – 24 hours | High | High | Green atom economy, but poor for halogens. |

| Borane-THF ( BH3 ) | 65 – 75% | 12 hours | None | Low (Toxicity) | Good alternative if LiAlH4 is unavailable. |

Experimental Protocols

Protocol A: LiAlH4 -Mediated Reduction (Gold Standard)

This protocol is optimized for maximum yield and relies on the Fieser workup to solve the notorious issue of aluminum salt emulsions.

Step-by-step experimental workflow for the LiAlH4-mediated reduction of indole-3-acetonitriles.

Reagents Required:

-

2-(7-Fluoro-1H-indol-3-yl)acetonitrile (1.0 eq, 10 mmol, ~1.74 g)

-

Lithium Aluminum Hydride ( LiAlH4 ) pellets or powder (3.0 eq, 30 mmol, ~1.14 g)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

15% w/v aqueous NaOH solution

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with inert gas (Nitrogen or Argon).

-

Hydride Suspension: Add 30 mmol of LiAlH4 to the flask, followed by 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 10 mmol of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

-

Reaction: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

-

Fieser Quenching (Critical Step): Once complete, cool the reaction to 0 °C. Dilute with 20 mL of diethyl ether. Carefully add the following in strict sequence (assuming x grams of LiAlH4 used, where x=1.14 ):

-

Add x mL (1.14 mL) of distilled water dropwise.

-

Add x mL (1.14 mL) of 15% aqueous NaOH dropwise.

-

Add 3x mL (3.42 mL) of distilled water dropwise.

-

Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, white, easily filterable solid (sodium aluminate) rather than a gelatinous trap that sequesters the product.

-

-

Isolation: Stir the resulting suspension vigorously for 15 minutes at room temperature. Add anhydrous MgSO4 to dry the organic phase. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF and EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude 7-fluorotryptamine. Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) if analytical purity is required.

Protocol B: NaBH4 / Ni(OAc)2 Catalyzed Reduction (Mild Alternative)

This method is recommended if anhydrous conditions cannot be maintained or if scaling up poses a safety risk with LiAlH4 [4].

Step-by-Step Procedure:

-

Dissolve 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (1.0 eq, 5 mmol) in a mixture of Methanol and THF (1:1 v/v, 30 mL).

-

Add Nickel(II) acetate tetrahydrate ( Ni(OAc)2⋅4H2O ) (0.2 eq, 1 mmol). The solution will appear pale green.

-

Cool the mixture to 0 °C.

-

Carefully add Sodium Borohydride ( NaBH4 ) (5.0 eq, 25 mmol) in small portions.

-

Causality: The initial addition of NaBH4 immediately reduces Ni(II) to Ni(0) boride, turning the solution pitch black. Subsequent additions generate hydrogen gas, which is adsorbed onto the Ni2B surface to reduce the nitrile.

-

-

Stir the black suspension at room temperature for 30–60 minutes.

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Filter the mixture through a Celite pad to remove the black nickel catalyst.

-

Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4 , and concentrate in vacuo.

Analytical Validation & Self-Validating System

To ensure the integrity of the protocol, the isolated product must be validated. The reduction of the nitrile to the amine introduces a primary amine group, which drastically shifts the polarity and mass of the compound.

-

LC-MS Analysis: The product should be analyzed using positive electrospray ionization (ESI+). The expected mass-to-charge ratio ( m/z ) for 7-fluorotryptamine is 179.1 [M+H]+ [2][5]. The disappearance of the starting material mass confirms complete reduction.

-

1H NMR ( CD3OD , 500 MHz) Verification:

-

The disappearance of the singlet at ~3.8 ppm (the CH2 alpha to the nitrile) is the primary indicator of success.

-

Appearance of two distinct triplets integrating to 2H each: ~2.95 ppm ( −CH2−NH2 ) and ~3.11 ppm (Indole- CH2− )[2].

-

The aromatic region will display the characteristic coupling of the 7-fluoro substitution: ~6.86 ppm (dd, J=11.45,7.76Hz , 1H), ~7.00 ppm (dt, 1H), ~7.25 ppm (s, 1H, indole C2-H), and ~7.39 ppm (d, J=7.97Hz , 1H)[2].

-

References

- Source: mit.

- WO2002078693A2 - N-(2-arylethyl)

- Source: biorxiv.

- Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - MPG.

- Source: tci-thaijo.

Sources

Using 2-(7-Fluoro-1H-indol-3-yl)acetonitrile as a precursor in drug discovery

Application Note: 2-(7-Fluoro-1H-indol-3-yl)acetonitrile as a Strategic Precursor in Drug Discovery and Biosynthetic Engineering

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into indole scaffolds is a proven tactic to enhance metabolic stability, modulate pharmacokinetics, and increase target affinity. 2-(7-Fluoro-1H-indol-3-yl)acetonitrile serves as a highly versatile, atom-efficient building block for these efforts. This application note details the mechanistic rationale for its use, its pharmacological impact, and provides self-validating protocols for both its chemical reduction to 7-fluorotryptamine and its subsequent use in precursor-directed biosynthesis (PDB) of complex monoterpene indole alkaloids (MIAs).

Mechanistic Rationale: The Power of 7-Fluoro Substitution

The utility of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile stems from the dual functionality of its structural components:

-

The 7-Fluoro Indole Core: Fluorine substitution at the C7 position introduces profound stereoelectronic changes. Fluorine’s high electronegativity withdraws electron density from the indole ring via the inductive effect, lowering the pKa of the indole N-H and enhancing its hydrogen-bond donating capacity. Furthermore, the strong C-F bond (approx. 116 kcal/mol) acts as a metabolic shield, blocking cytochrome P450-mediated hydroxylation at a common metabolic "soft spot"[1].

-

The C3 Acetonitrile Handle: The acetonitrile group is a highly stable, versatile functional handle. Unlike halogenated or oxygenated side chains that might undergo unwanted side reactions, the nitrile group remains inert under many conditions but can be cleanly reduced to a primary ethylamine, yielding 7-fluorotryptamine[2].

Pharmacological Impact of Fluorination

Incorporating the 7-fluoro-indole core into tryptamine-derived therapeutics can drastically alter receptor interactions. For example, when 2-(7-Fluoro-1H-indol-3-yl)acetonitrile is converted into 7-fluoro-5,6-dihydroxytryptamine (7-fluoro-5,6-DHT), the resulting compound demonstrates significantly enhanced affinity for serotonergic uptake systems compared to its non-fluorinated counterpart[1].

Table 1: Comparative Pharmacological Properties of DHT Derivatives

| Compound | IC₅₀ (µM)[Neuroblastoma DNA Incorp.] | Relative Affinity for Serotonergic Uptake | Phenol Acidity & Metabolic Stability |

|---|---|---|---|

| 5,6-DHT | 92 µM | 1x (Baseline) | Baseline |

| 7-Fluoro-5,6-DHT | 125 µM | 23-fold increase | Increased acidity; decreased oxidation potential |

Data summarized from biological evaluations of fluorinated tryptamines[1].

Precursor-Directed Biosynthesis (PDB)

Beyond traditional medicinal chemistry, 2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a gateway molecule for synthetic biology. Total chemical synthesis of complex MIAs (e.g., corynantheidine) is stereochemically challenging and low-yielding. PDB bypasses this by feeding 7-fluorotryptamine to engineered organisms (such as Saccharomyces cerevisiae or Catharanthus roseus). The native or engineered enzyme strictosidine synthase (STR) accepts the fluorinated tryptamine as a non-native substrate, stereoselectively coupling it with secologanin to build complex, fluorinated alkaloid scaffolds[3],[4].

Workflow Visualization

Workflow from 2-(7-Fluoro-1H-indol-3-yl)acetonitrile to complex fluorinated alkaloids.

Experimental Protocols

Protocol A: Chemical Reduction to 7-Fluorotryptamine

Causality & Design: Lithium Aluminum Hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent unwanted defluorination of the indole ring and to ensure complete reduction of the highly stable nitrile group without forming secondary amine dimers[2].

Step-by-Step Methodology:

-

Equipment Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with inert Argon gas.

-

Reagent Suspension: Suspend 2.0 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution. Cool the flask to 0°C using an ice bath.

-

Substrate Addition: Dissolve 1.0 equivalent of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile in anhydrous THF. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours. Causality: Room temperature reduction of nitriles often stalls at the imine intermediate; thermal energy is required to drive the reaction to the primary amine.

-

Fieser Quench (Self-Validation Step): Cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O.

-

System Validation: If successful, this specific stoichiometric quench traps the aluminum salts as a granular, crystalline white precipitate (sodium aluminate). If a gray, gelatinous emulsion forms, the quench stoichiometry was incorrect, which will trap the product.

-

-

Isolation: Filter the granular suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate in vacuo to yield 7-fluorotryptamine as a free base.

Protocol B: Precursor-Directed Biosynthesis (PDB) in S. cerevisiae

Causality & Design: By feeding the synthesized 7-fluorotryptamine to yeast engineered with the MIA pathway, researchers leverage the stereoselectivity of biological enzymes to perform complex coupling reactions that would be nearly impossible to achieve efficiently in vitro[3].

Step-by-Step Methodology:

-

Strain Cultivation: Inoculate engineered S. cerevisiae (e.g., strains expressing C. roseus STR and downstream MIA genes) into Synthetic Defined (SD) media containing 2% glucose and lacking specific amino acids to maintain plasmid selection[3].

-

Precursor Feeding: Grow the culture at 30°C, 200 rpm. Once the culture reaches mid-log phase (OD₆₀₀ ≈ 0.8), supplement the media with 7-fluorotryptamine to a final concentration of 1 to 2 mM. Causality: Feeding at mid-log phase ensures the yeast is highly metabolically active just as late-stage inducible promoters (e.g., ADH2-like promoters) begin to express the alkaloid pathway enzymes.

-

Bioconversion Incubation: Continue incubation for 72 hours to allow for cellular uptake, STR-mediated coupling with secologanin, and downstream enzymatic processing[3].

-

Extraction & LC-MS SIM Analysis (Self-Validation Step): Pellet the cells via centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Analyze the organic layer via LC-MS.

-

System Validation: Program the mass spectrometer for Selected Ion Monitoring (SIM). Because the biological matrix is highly complex, SIM specifically targets the expected mass shift (+18 Da for Fluorine vs. Hydrogen) corresponding to the fluorinated corynantheidine analogs. Detection of these specific adducts at the expected retention time shift validates the successful enzymatic incorporation of the precursor[3].

-

References

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae Source: MPG.PuRe (Max Planck Society) URL:[Link]

-

Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus Source: DSpace@MIT URL:[Link]

Sources

Application Note: Two-Step Synthesis of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile from 7-Fluoroindole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of fluorinated indole building blocks for bioisosteric replacement and pharmaceutical development[1].

Introduction and Strategic Overview

The incorporation of fluorine into the indole scaffold is a proven strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance lipophilicity without significantly altering steric bulk[1]. Specifically, 2-(7-Fluoro-1H-indol-3-yl)acetonitrile serves as a critical precursor for synthesizing 7-fluorotryptamines and related bioactive heterocycles[2].

Two-step synthesis of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile via a gramine intermediate.

Step 1: Synthesis of 1-(7-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (7-Fluoro-gramine)

Mechanistic Causality

The first step leverages the inherent nucleophilicity of the indole C3 position. By reacting aqueous formaldehyde with dimethylamine in the presence of acetic acid, a highly electrophilic iminium ion is generated in situ. Acetic acid acts as both the solvent and an acid catalyst, facilitating the condensation and subsequent electrophilic aromatic substitution[4]. The electron-withdrawing nature of the 7-fluoro substituent slightly deactivates the ring compared to an unsubstituted indole, making the acidic conditions crucial for driving the reaction to completion.

Experimental Protocol

-

Preparation of the Iminium Reagent: In a suitably sized round-bottom flask equipped with a magnetic stirrer, cool 15 mL of glacial acetic acid to 0 °C using an ice-water bath. Slowly add 37% aqueous formaldehyde (1.25 eq) followed by 40% aqueous dimethylamine (1.75 eq)[4].

-

Indole Addition: Dissolve 7-fluoroindole (1.0 eq) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled iminium mixture to prevent exothermic polymerization.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 2.5 to 3 hours[4].

-

Workup and Isolation: Quench the reaction by pouring it over crushed ice. Basify the solution to pH 10 using 3 M NaOH (aq). The alkaline environment neutralizes the acetic acid and deprotonates the gramine derivative, causing it to precipitate.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7-fluoro-gramine as an off-white solid[4].

Self-Validation Checkpoint: TLC (DCM:MeOH:NH₄OH 90:9:1) should show complete consumption of the starting material. The product will stain positive with Dragendorff's reagent (indicating a tertiary amine).

Step 2: Cyanation to 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Mechanistic Causality

The conversion of gramine to the corresponding acetonitrile involves the nucleophilic displacement of the dimethylamine group by cyanide. This does not proceed via a simple SN2 mechanism; rather, it typically occurs via an elimination-addition sequence. The gramine undergoes elimination of dimethylamine to form a reactive vinylogous imine intermediate (an alkylideneindolenine), which is subsequently attacked by the cyanide nucleophile[3]. Refluxing in an aqueous ethanol mixture provides the necessary thermal energy to drive the elimination while maintaining the solubility of both the organic intermediate and the inorganic cyanide salt.

Experimental Protocol

CRITICAL SAFETY WARNING: Sodium cyanide (NaCN) is highly toxic. This step must be performed in a certified fume hood with proper PPE. Acidifying cyanide solutions will release lethal HCN gas. Ensure all waste is segregated and treated with bleach (sodium hypochlorite) before disposal.

-

Reaction Setup: Suspend the 7-fluoro-gramine (1.0 eq) synthesized in Step 1 in a 1:1 mixture of Ethanol and Water.

-

Cyanide Addition: Add Sodium Cyanide (NaCN, 1.5 eq) to the suspension[3].

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) for 6 to 8 hours[3]. The suspension will gradually become a homogeneous solution as the reaction proceeds.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with Ethyl Acetate (3 × 50 mL)[3].

-

Purification: Wash the combined organic layers thoroughly with water (to remove residual cyanide and dimethylamine) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo[3]. The crude product can be purified via silica gel column chromatography (Heptane:EtOAc gradient) or recrystallization from toluene/heptane.

Self-Validation Checkpoint: ¹H NMR (DMSO-d₆ or CDCl₃) will confirm the product. The disappearance of the distinctive singlet for the N(CH₃)₂ protons (around 2.2-2.3 ppm) and the appearance of a singlet integrating to 2H for the -CH₂-CN group (around 3.7-3.9 ppm) are definitive markers of success.

Quantitative Data & Stoichiometry Summary

To ensure reproducibility, the following table summarizes the stoichiometric requirements and expected parameters for a standard 10 mmol scale synthesis.

| Reaction Step | Reagent / Material | Equivalents | Amount (10 mmol scale) | Conditions | Expected Yield |

| 1. Mannich | 7-Fluoroindole | 1.0 eq | 1.35 g | 0 °C → RT, 2.5 h | N/A |

| Formaldehyde (37% aq) | 1.25 eq | ~0.94 mL | Acetic Acid solvent | N/A | |

| Dimethylamine (40% aq) | 1.75 eq | ~1.56 mL | 85 - 92% | ||

| 2. Cyanation | 7-Fluoro-gramine | 1.0 eq | ~1.92 g | Reflux, 6-8 h | N/A |

| Sodium Cyanide (NaCN) | 1.5 eq | 0.74 g | EtOH/H₂O (1:1) | 70 - 80% |

References

-

ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry (2019). Retrieved from:[Link]

-

NIH PMC. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers. Molecules (2023). Retrieved from:[Link]

Sources

Application Note: Electrophilic Substitution Protocols for Fluorinated Indole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into the indole scaffold is a cornerstone strategy in modern drug discovery. Fluorine substitution enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups, making fluorinated indoles highly prized pharmacophores[1]. However, as a Senior Application Scientist, I must emphasize that functionalizing these derivatives requires a deep understanding of their altered electronic landscapes.

In an unsubstituted indole, the nitrogen lone pair delocalizes into the pyrrole ring, making the C-3 position highly nucleophilic and the primary site for electrophilic aromatic substitution (EAS). When a highly electronegative fluorine atom is introduced (e.g., at the C-5 or C-7 position), it exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+R). The net result is a slightly deactivated ring system compared to unsubstituted indole[2].

The Causality of Reaction Design: Because the fluorinated ring is less electron-rich, electrophilic substitutions such as the Vilsmeier-Haack formylation or halogenation require highly activated electrophiles and carefully controlled thermodynamics[3]. If the electrophile is too weak, the reaction stalls; if the conditions are too harsh, the sensitive fluoroindole core can undergo oligomerization or degradation.

Mechanistic pathway of C-3 electrophilic substitution on 5-fluoroindole.

Quantitative Data: Reactivity & Yield Profiles

To establish a baseline for protocol development, the following table summarizes the quantitative yield and regioselectivity data for various electrophilic substitutions on fluorinated indoles. Notice how the position of the fluorine atom dictates the choice of catalyst or reagent strength.

| Substrate | Reaction Type | Electrophile / Catalyst | Target Position | Typical Yield | Mechanistic Note |

| 5-Fluoroindole | Formylation | POCl₃ / DMF | C-3 | 85–92% | High regioselectivity due to stable C-3 Wheland intermediate[3]. |

| 7-Fluoroindole | Bromination | NBS / DMF | C-3 | 78–85% | Mild electrophile prevents over-halogenation[2]. |

| 5-Fluoroindole | Alkenylation | Acrylates / CoCp*(CO)I₂ | C-4 | 70–96% | Transition-metal directed EAS bypasses C-3 preference[4]. |

| Fluoroindoles | Fluorination | Selectfluor / AgF | C-2 / C-3 | 60–80% | Requires metal catalysis to direct electrophilic fluorine[1]. |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are designed with built-in diagnostic checkpoints to ensure that causality is understood and errors are caught in real-time.

Protocol A: Vilsmeier-Haack Formylation of 5-Fluoroindole

Objective: Synthesis of 5-fluoro-1H-indole-3-carboxaldehyde. Causality: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). The 5-fluoroindole attacks this reagent at C-3. A basic quench is strictly required to hydrolyze the resulting iminium intermediate into the final aldehyde.

Step-by-step workflow for the self-validating Vilsmeier-Haack formylation.

Step-by-Step Methodology:

-

Vilsmeier Reagent Generation: Purge a 100 mL round-bottom flask with N₂. Add anhydrous DMF (10 mL) and cool to 0 °C in an ice bath. Dropwise, add POCl₃ (1.2 equiv, 1.1 mmol).

-

Self-Validation Checkpoint 1: You must observe a pale yellow color change and a mild exotherm. If the solution remains clear and cold, your POCl₃ has hydrolyzed; stop and source fresh reagents.

-

-

Substrate Addition: Dissolve 5-fluoroindole (1.0 equiv, 1.0 mmol) in 5 mL anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5 °C to prevent uncontrolled polymerization.

-

Reaction Propagation: Remove the ice bath and warm the reaction to 40 °C for 2 hours. The inductive pull of the fluorine atom requires this slight thermal bump compared to unsubstituted indole.

-

Self-Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active baseline spot (the iminium intermediate).

-

-

Hydrolytic Quench (Critical Step): Cool the mixture to 0 °C. Slowly add crushed ice (20 g), followed by the dropwise addition of 2M NaOH until the pH reaches strictly > 9.

-

Causality Note: Why pH > 9? The iminium intermediate is water-soluble. If the pH is neutral or acidic, the intermediate will not hydrolyze to the aldehyde, and your product will be lost in the aqueous filtrate.

-

-

Isolation: The product (5-fluoro-1H-indole-3-carboxaldehyde) will precipitate as an off-white solid. Filter under vacuum, wash with cold distilled water (3 x 10 mL), and dry under high vacuum.

Protocol B: Regioselective C-3 Bromination of 7-Fluoroindole

Objective: Synthesis of 3-bromo-7-fluoro-1H-indole. Causality: 7-Fluoroindole possesses a fluorine atom adjacent to the NH group, which sterically and electronically influences the ring[2]. Using N-bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine (Br⁺), preventing polyhalogenation that occurs with Br₂ gas.

Step-by-Step Methodology:

-

Solvation: Dissolve 7-fluoroindole (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C under N₂.

-

Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes.

-

Self-Validation Checkpoint 1: The solution will temporarily turn orange/yellow upon each addition, fading as the bromonium ion is consumed by the indole. A persistent deep orange color indicates excess NBS.

-

-

Reaction: Stir at 0 °C for 1 hour. Do not heat; elevated temperatures promote C-2 bromination or ring opening.

-

Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted NBS. Extract with EtOAc (3 x 15 mL). Wash the organic layer heavily with brine (5 x 20 mL) to remove DMF.

-

Self-Validation Checkpoint 2: ¹H NMR of the crude product must show the complete disappearance of the C-3 proton (typically a sharp singlet around 6.5 ppm in the starting material).

-

Analytical Validation & Troubleshooting

To ensure the highest scientific integrity, verify your synthesized fluorinated indole derivatives using the following analytical markers:

-

¹⁹F NMR Spectroscopy: The fluorine atom serves as a perfect internal NMR probe. Upon C-3 substitution, the ¹⁹F signal will shift. For example, in 5-fluoroindole, the ¹⁹F signal typically shifts downfield by 2–4 ppm upon C-3 formylation due to the electron-withdrawing nature of the newly installed aldehyde group.

-

Troubleshooting Low Yields in Formylation: If your yield is < 50% and you observe a large aqueous layer, your quench was insufficiently basic. Re-adjust the aqueous filtrate to pH 10 with NaOH and extract with EtOAc to recover the trapped iminium species.

-

Troubleshooting Impurities: Fluorinated indoles are highly sensitive to acidic oxidation. If your product exhibits a pink or dark red hue, it has undergone trace oxidative dimerization. Always store the final products under Argon at -20 °C, shielded from light.

References

- Title: (5-fluoro-1H-indol-3-yl)

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: 7-Fluoroindole 387-44-0 wiki Source: Guidechem URL

- Source: Organic Letters (ACS Publications)

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. (5-fluoro-1H-indol-3-yl)methanol | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Scale-up synthesis procedures for 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Application Note: Scale-Up Synthesis and Process Optimization of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

Document ID: AN-7F-IND-042 Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemistry Directors. Application: Synthesis of fluorinated tryptamine derivatives and API building blocks.

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into indole scaffolds is a highly validated strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance lipophilicity without significantly increasing steric bulk. 2-(7-Fluoro-1H-indol-3-yl)acetonitrile (CAS: 959236-14-7) serves as a critical, versatile building block for synthesizing 7-fluoro-tryptamines and related pharmacophores[1].

Direct cyanation of the indole C3 position is synthetically prohibitive due to the nucleophilic nature of the indole ring. Therefore, this scale-up protocol utilizes a highly reliable, two-step Gramine Route .

-

Mannich Condensation: 7-Fluoroindole is reacted with formaldehyde and dimethylamine to form the intermediate 7-fluoro-gramine.

-

Nucleophilic Displacement: The dimethylamine moiety acts as an excellent leaving group when subjected to cyanide in a polar protic solvent system, yielding the target acetonitrile derivative.

Causality in Process Design: The choice of aqueous ethanol in the cyanation step is deliberate. It ensures the homogeneous solvation of both the organic gramine intermediate and the inorganic sodium cyanide (NaCN), maximizing the reaction rate while maintaining a reflux temperature (approx. 80°C) that drives the displacement without causing thermal degradation of the indole core.

Safety, Environmental, and Engineering Controls

The following procedures involve highly toxic reagents (Sodium Cyanide) and must ONLY be executed in legitimate, professional laboratory or pilot-plant settings equipped with appropriate engineering controls.

-

Engineering Controls: The cyanation reactor must be hard-piped to a dedicated caustic scrubber system (circulating 10-20% NaOH solution) to instantly neutralize any hydrogen cyanide (HCN) gas generated during the reaction or workup.

-

Self-Validating Safety Step: Before any acidic workup or waste disposal, the reaction mixture's pH must be strictly maintained above pH 10. Waste streams must be treated with sodium hypochlorite (bleach) for 24 hours to oxidize residual cyanide to cyanate before standard disposal.

-

PPE: Operators must utilize supplied-air respirators (or handle all solids in a certified negative-pressure glovebox), heavy-duty nitrile gauntlets, and chemical-resistant suits during the charging of NaCN.

Step-by-Step Scale-Up Methodology

Step 1: Synthesis of 1-(7-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (7-Fluoro-gramine)

-

Charge: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, charge 7-Fluoroindole (1.00 kg, 7.40 mol) and glacial acetic acid (5.0 L).

-

Cool: Chill the jacket to 0–5°C.

-

Addition: Slowly add a pre-mixed solution of 40% aqueous dimethylamine (1.00 kg, 8.88 mol, 1.2 eq) and 37% aqueous formaldehyde (0.72 kg, 8.88 mol, 1.2 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 10°C.

-

Agitation: Remove cooling and allow the reaction to warm to ambient temperature (20°C). Stir for 12 hours.

-

In-Process Control (IPC): Sample for HPLC. Proceed when 7-Fluoroindole is <1% (Area).

-

Workup: Quench the reaction into 15 L of ice water. Adjust the pH to 10-11 using 20% aqueous NaOH. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid via a Nutsche filter, wash with cold water (3 x 2 L), and dry under vacuum at 45°C to constant weight.

Step 2: Cyanation to 2-(7-Fluoro-1H-indol-3-yl)acetonitrile

-

Charge: To a 50 L reactor (vented to a caustic scrubber), charge the 7-Fluoro-gramine (approx. 1.35 kg, 7.02 mol) and Ethanol (15 L).

-

Reagent Addition: In a separate vessel, dissolve Sodium Cyanide (0.52 kg, 10.5 mol, 1.5 eq) in Deionized Water (5 L). Transfer this aqueous NaCN solution to the reactor.

-